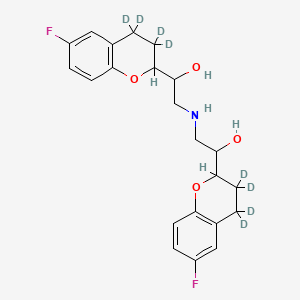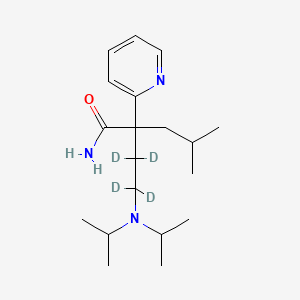
Pentisomide-d4
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrophysiological Studies
Pentisomide-d4, a class I antiarrhythmic drug, has been the subject of various electrophysiological studies. It has been tested for its effectiveness in treating sustained ventricular tachycardia. Patients with this condition who were non-responsive to other antiarrhythmic drugs showed a change in tachycardia inducibility after receiving pentisomide, without experiencing proarrhythmic worsening effects (Vergara et al., 1990).
Antiarrhythmic Efficacy and Plasma Concentration
Another study explored the relationship between the plasma concentration of pentisomide and its antiarrhythmic efficacy. The research indicated a critical plasma-free concentration of pentisomide needed to induce a significant antiarrhythmic effect. This relationship between in vivo and in vitro concentrations showed good correlation, suggesting a dose-dependent inhibition of arrhythmias (Hachisu et al., 1995).
Comparative Studies with Placebo
In a comparative study with placebo, pentisomide demonstrated effectiveness in reducing ventricular premature beats. It was found effective in a significant percentage of patients after both acute and short-term testing, with good subjective tolerability and only mild increases in PR and QRS intervals (Mangini et al., 1991).
Electrophysiological Effects in Supraventricular Tachycardia
Pentisomide's effects were also studied in patients with supraventricular tachycardia. The drug did not significantly change various cardiac electrophysiological parameters but was effective in suppressing the induction of supraventricular tachycardia in several patients, indicating its potential in treating this condition (Yasui et al., 1993).
Myocardial Excitation and Repolarization
A study evaluated the effects of pentisomide on myocardial excitation, conduction, repolarization, and refractoriness in humans. It showed that pentisomide significantly affected these parameters, suggesting its unique combination of cellular electrophysiological properties and potential differing clinical efficacy compared to other antiarrhythmic drugs (Olsson et al., 1991).
Pharmacokinetics and Toxicology
The pharmacokinetics and toxicology of pentisomide have been studied, including its effects on different population groups such as the elderly. Adjustments in dosage or frequency may be necessary for these groups, indicating the importance of understanding individual variations in drug metabolism and response (Holt et al., 1991).
Propiedades
IUPAC Name |
4-methyl-2-pyridin-2-yl-2-[1,1,2,2-tetradeuterio-2-[di(propan-2-yl)amino]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23)/i10D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOZYGHXNQPIPS-HKWZOHSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(C(C)C)C(C)C)C(CC(C)C)(C1=CC=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





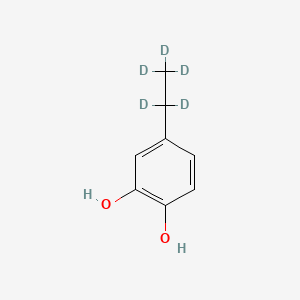




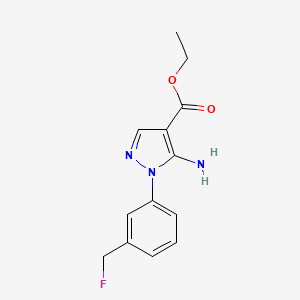

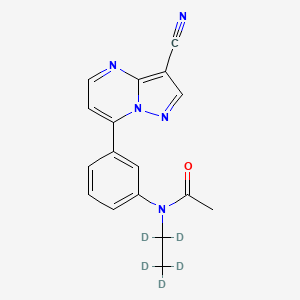
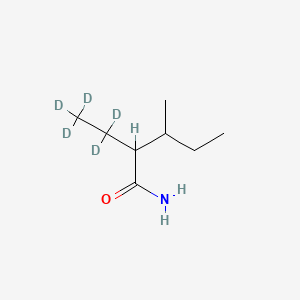
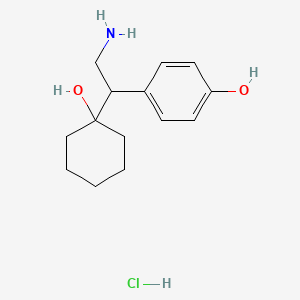
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)
